4-Bromopyrimidine
Overview
Description
4-Bromopyrimidine is an organic compound with the molecular formula C4H3BrN2. It is a derivative of pyrimidine, where a bromine atom is substituted at the fourth position of the pyrimidine ring. This compound is a colorless solid that readily dissolves in both water and organic solvents and exhibits a melting point between 166-168°C . It finds extensive use in synthetic chemistry, medicinal chemistry, and biochemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromopyrimidine typically involves the bromination of pyrimidine. One common method is the reaction of pyrimidine with bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the fourth position .
Industrial Production Methods: Industrial production of this compound often employs a similar bromination process but on a larger scale. The reaction conditions are optimized to maximize yield and purity while minimizing the production of by-products. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 4-Bromopyrimidine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Reduction Reactions: The bromine atom can be reduced to form pyrimidine derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium amide, thiols, or alkoxides in solvents like ethanol or dimethyl sulfoxide (DMSO) at elevated temperatures.
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as toluene or ethanol.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.
Major Products Formed:
Scientific Research Applications
4-Bromopyrimidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Bromopyrimidine depends on its specific application. In medicinal chemistry, it often acts by interacting with specific molecular targets such as enzymes or receptors. For example, pyrimidine derivatives can inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The bromine atom in this compound can also participate in halogen bonding, influencing the compound’s binding affinity and specificity to its target .
Comparison with Similar Compounds
- 2-Bromopyrimidine
- 5-Bromopyrimidine
- 2-Amino-5-bromopyrimidine
- 2-Chloropyrimidine
- 2-Bromopyrazine
- 2-Amino-5-bromopyridine
Comparison: 4-Bromopyrimidine is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to its isomers and analogs. For instance, 2-Bromopyrimidine and 5-Bromopyrimidine have bromine atoms at different positions, leading to variations in their chemical behavior and applications .
Properties
IUPAC Name |
4-bromopyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3BrN2/c5-4-1-2-6-3-7-4/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDADSGBUZWZQQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CN=C1Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70508927 | |
Record name | 4-Bromopyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70508927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31462-56-3 | |
Record name | 4-Bromopyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70508927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 31462-56-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is a significant synthetic application of 4-bromopyrimidine?
A: this compound serves as a versatile building block in organic synthesis. A novel application involves its use in a palladium-catalyzed intramolecular cyclization reaction. This reaction efficiently produces functionalized 5,7,8,9-Tetrahydropyrimido[4,5-b][1,4]diazepin-6-ones, a class of compounds with potential biological activity [].
Q2: Are there efficient methods for synthesizing this compound and its derivatives?
A: Yes, researchers have developed efficient one-pot synthesis methods for 4-bromopyrimidines and condensed 4-bromopyrimidines, including those with 2-chloro or 2-dichloromethyl substituents [, , ]. These methods offer advantages in terms of yield and simplicity compared to multi-step procedures.
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